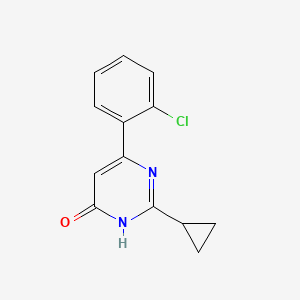

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLCGCQKEOKWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling for Aryl Substitution

A crucial step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which attaches the 2-chlorophenyl group to the pyrimidine core.

- Starting from a halogenated pyrimidine intermediate such as 2,4-dichloropyrimidine, the reaction with 2-chlorophenylboronic acid under palladium catalysis yields the 6-(2-chlorophenyl)pyrimidine intermediate.

- Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.

- Solvents such as dimethylformamide (DMF), ethanol, or toluene are used.

- Reaction conditions are optimized for temperature (often 80–110 °C) and time (several hours) to maximize yield.

This approach is supported by analogous syntheses of related pyrimidine derivatives where Suzuki coupling is employed to introduce various aryl groups at the 6-position of the pyrimidine ring.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at position 2 can be introduced via:

- Nucleophilic aromatic substitution (S_NAr) on a 2-halopyrimidine intermediate by cyclopropyl nucleophiles.

- Alternatively, cyclopropylboronic acid or cyclopropylmetal reagents can be used in a palladium-catalyzed coupling if the position is halogenated.

The exact method depends on the availability of intermediates and desired regioselectivity. Literature reports indicate that cyclopropyl substitution is often achieved by direct substitution on the pyrimidine ring or via cross-coupling strategies.

Hydroxylation at the 4-Position

The hydroxyl group at the 4-position of the pyrimidine ring is typically introduced by:

- Hydrolysis of a 4-chloropyrimidine intermediate under basic or acidic conditions.

- This step converts the 4-chloro substituent to the 4-hydroxy group, yielding the pyrimidin-4-ol structure.

This transformation is a standard method for converting halogenated heterocycles into their corresponding hydroxy derivatives.

Representative Synthetic Scheme

Research Findings and Optimization

- The Suzuki coupling step is critical for high yield and purity. Catalyst choice and ligand optimization significantly influence the reaction efficiency.

- Hydrolysis conditions for the 4-position require careful control to avoid degradation or side reactions.

- Cyclopropyl introduction may require elevated temperatures or specific catalysts to achieve selective substitution.

- Purification is typically achieved by column chromatography or recrystallization.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Aryl substitution at 6-position | Suzuki Coupling | Pd catalyst, 2-chlorophenylboronic acid, base | 80–110 °C, several hours | High yield, regioselective |

| Cyclopropyl substitution at 2-position | Nucleophilic substitution or Suzuki coupling | Cyclopropyl nucleophile or boronic acid | Variable, often elevated temperature | Requires optimization for selectivity |

| Hydroxylation at 4-position | Hydrolysis of 4-chloropyrimidine | NaOH or acid | Mild to moderate temperature | Converts 4-chloro to 4-hydroxy |

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Pyrimidin-4-ol Derivatives with Varied Substituents

Key Observations :

- Substituent Position: The 2-chlorophenyl group in the target compound contrasts with the 3-chlorophenyl isomer in .

- Cyclopropyl vs. Methyl/Isopropyl : The cyclopropyl group in the target compound introduces rigidity and steric bulk, which could enhance target selectivity compared to smaller substituents like methyl or isopropyl .

Core Structure Variations

- Triazolo-Thiadiazole Derivatives : LGH00045 () shares a 2-chlorophenyl group but incorporates a triazolo-thiadiazole core. This compound exhibits potent CDC25B inhibition (IC₅₀ = 0.82 µmol/L), highlighting the role of fused heterocycles in bioactivity .

- Chromeno-Pyrimidin Derivatives: describes complex chromeno-pyrimidin hybrids with 2-chlorophenyl groups. These structures exhibit higher molecular weights (>500 g/mol) and extended conjugation, which may improve DNA intercalation but reduce solubility .

Functional Group Impact

- Hydroxyl vs. Carboxylic Acid : Compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid (), the hydroxyl group in the target compound reduces acidity (pKa ~8 for hydroxyl vs. ~2–3 for carboxylic acid), impacting hydrogen-bonding interactions .

Biological Activity

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a chlorophenyl group and a cyclopropyl moiety. The synthesis often involves multi-step reactions that yield various derivatives, which can be screened for biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. These activities are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Inhibition of COX Enzymes : A study reported that several pyrimidine derivatives effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, derivatives showed IC50 values around 0.04 μmol for COX-2 inhibition, indicating potent anti-inflammatory effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrimidine derivatives have shown antiproliferative effects against various cancer cell lines, suggesting that this compound may interfere with cancer cell growth through multiple mechanisms.

- Mechanisms of Action : Research indicates that such compounds may induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cell division .

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 | TBD | TBD |

| A549 | TBD | TBD |

Case Studies

Several case studies have highlighted the biological activity of pyrimidine derivatives:

- Carrageenan-Induced Paw Edema : In vivo studies involving carrageenan-induced paw edema models demonstrated significant reductions in inflammation when treated with pyrimidine derivatives, suggesting their efficacy as anti-inflammatory agents .

- Cotton Pellet-Induced Granuloma : Another study utilized cotton pellet-induced granuloma models to assess the anti-inflammatory effects, where the tested compounds exhibited superior efficacy compared to traditional NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure. Substituents on the pyrimidine ring can enhance or diminish its activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been associated with increased COX inhibition.

- Cyclopropyl Moiety : This structural feature may contribute to the compound's unique binding characteristics and bioactivity.

Q & A

Q. What are the established synthetic routes for 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol, and how can purity be optimized?

A common approach involves cyclocondensation of substituted amidines with β-keto esters under acidic conditions. For pyrimidine derivatives, microwave-assisted synthesis has been effective in reducing reaction times and improving yields . Post-synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) ensures >95% purity. Monitoring by TLC and HPLC is critical to verify intermediate and final product purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. Aromatic protons (6.8–8.2 ppm) and cyclopropyl protons (0.7–1.2 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion). Compare calculated and observed m/z values to confirm structure .

- FT-IR : Hydroxyl (3200–3500 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches confirm functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Use in vitro assays targeting enzymes (e.g., kinases) or receptors implicated in disease pathways. For example:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Dose-response curves and positive controls (e.g., doxorubicin) ensure data reliability.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Vary catalysts (e.g., p-TsOH vs. ZnCl₂), solvents (DMF vs. THF), and temperature (80–120°C) in a factorial design. Microwave irradiation (100–150 W) reduces reaction time by 40–60% compared to conventional heating . For scale-up, consider continuous flow reactors to enhance mixing and heat transfer, though cyclopropane stability under high pressure requires validation .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from substituent electronic effects or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify the chlorophenyl or cyclopropyl groups to isolate contributing factors .

- Assay Standardization : Replicate experiments across multiple cell lines/pathogens with consistent protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Model binding to ATP-binding pockets of kinases using PyMOL .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with reactivity or solubility .

Validate predictions with experimental IC₅₀ values and crystallographic data (if available).

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility.

- Nanoparticle Encapsulation : Use PLGA or liposomes to increase circulation time .

Monitor stability via HPLC and validate bioavailability using pharmacokinetic models.

Q. How can discrepancies in NMR or MS data be resolved during characterization?

- Isotopic Patterns : Confirm chlorine presence via M+2 peaks in MS .

- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 40°C .

Cross-reference with synthetic intermediates to identify impurities.

Q. What challenges arise during large-scale synthesis, and how are they mitigated?

Q. How do pH and temperature affect the compound’s stability in solution?

Conduct accelerated stability studies (25–40°C, pH 1–9) monitored by HPLC. Pyrimidine-4-ol derivatives typically degrade under strong acidic/basic conditions via hydroxyl group protonation or deprotonation . Use buffered solutions (pH 6–7) and store at –20°C for long-term stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.